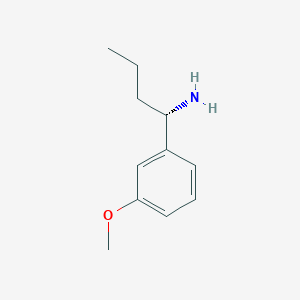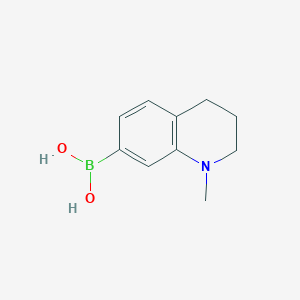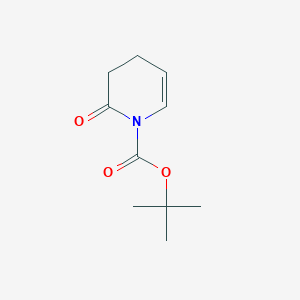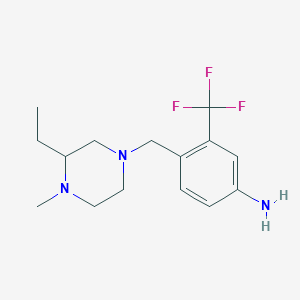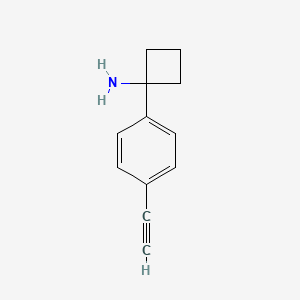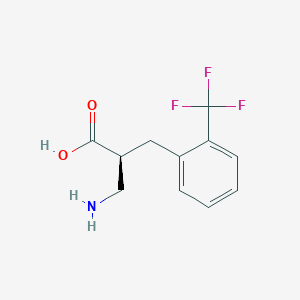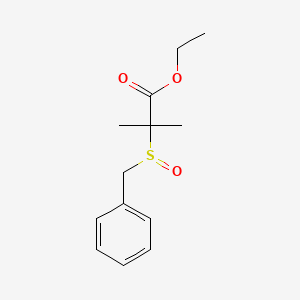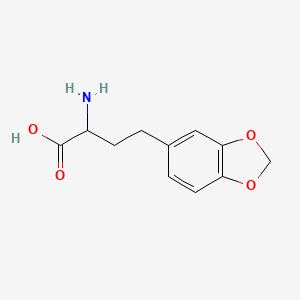
2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID is an organic compound with the molecular formula C11H13NO4 It is a derivative of butanoic acid, featuring an amino group and a benzo[d][1,3]dioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds under mild conditions . Another method involves the amidation of 1,3-benzodioxinones with primary amines in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry.
Applications De Recherche Scientifique
2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
Comparaison Avec Des Composés Similaires
- 2-AMINO-2-(BENZO[D][1,3]DIOXOL-5-YL)ACETIC ACID
- 1-BENZO[D][1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES
- 5-(BENZO[D][1,3]DIOXOL-5-YL)METHYL-4-(TERT-BUTYL)THIAZOL-2-AMINES
Uniqueness: 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety and the amino group allows for versatile functionalization and interaction with various biological targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
62177-01-9 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-8(11(13)14)3-1-7-2-4-9-10(5-7)16-6-15-9/h2,4-5,8H,1,3,6,12H2,(H,13,14) |
Clé InChI |
CDRVGURNPPJPNN-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
